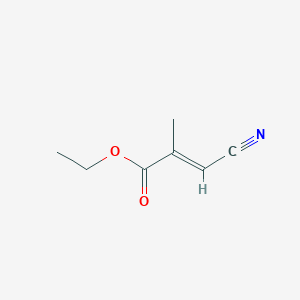

(E)-Ethyl 3-cyano-2-methylacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-Ethyl 3-cyano-2-methylacrylate is an organic compound belonging to the family of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and rapid polymerization in the presence of moisture . This compound is characterized by its ethyl ester group, cyano group, and a methyl-substituted acrylate backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyano-2-methylacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and acetone in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These processes often utilize heterogeneous catalysts to facilitate the reaction and improve yield .

Analyse Des Réactions Chimiques

Types of Reactions: (E)-Ethyl 3-cyano-2-methylacrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Amides or esters, depending on the nucleophile used

Applications De Recherche Scientifique

(E)-Ethyl 3-cyano-2-methylacrylate has diverse applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: The compound’s derivatives are explored for their potential as bioadhesives and tissue sealants.

Medicine: Research is ongoing into its use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: It is utilized in the production of high-performance adhesives and coatings

Mécanisme D'action

The primary mechanism of action for (E)-Ethyl 3-cyano-2-methylacrylate involves its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbonyl carbon, which facilitates nucleophilic attack by water molecules. This leads to the formation of long polymer chains, providing strong adhesive properties .

Comparaison Avec Des Composés Similaires

- Methyl 2-cyanoacrylate (MCA)

- Ethyl 2-cyanoacrylate (ECA)

- n-Butyl cyanoacrylate (n-BCA)

- Octyl cyanoacrylate

Comparison: (E)-Ethyl 3-cyano-2-methylacrylate is unique due to its specific ester and methyl-substituted acrylate structure, which imparts distinct adhesive properties and reactivity. Compared to other cyanoacrylates, it offers a balance between rapid polymerization and strong bonding, making it suitable for specialized applications in both medical and industrial fields .

Activité Biologique

(E)-Ethyl 3-cyano-2-methylacrylate, a compound with the CAS number 124779-00-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is an acrylate derivative characterized by the presence of a cyano group and an ethyl ester. Its structure can be represented as follows:

This compound is known for its reactivity in various chemical transformations, including polymerization and substitution reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Applied Microbiology demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It was observed to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In a study conducted on human breast cancer cells (MCF-7), it was found to induce apoptosis at micromolar concentrations. The compound triggered caspase activation, leading to programmed cell death, which is a crucial mechanism in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. The cyano group is thought to play a significant role in binding affinity to various enzymes and receptors involved in cellular signaling pathways.

Interaction with Enzymes

The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Journal of Applied Microbiology | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| In vitro Macrophage Study | Reduced pro-inflammatory cytokine production; involved NF-kB pathway inhibition. |

| MCF-7 Breast Cancer Study | Induced apoptosis via caspase activation; potential anticancer properties. |

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial for its application. Toxicological studies indicate that exposure can lead to irritation and sensitization; thus, proper handling protocols are recommended during laboratory use . Long-term exposure studies are necessary to fully understand its safety profile.

Propriétés

IUPAC Name |

ethyl (E)-3-cyano-2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3H2,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOQLJDKUWLSU-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C#N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.